(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
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Description
(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as (R,R)-TBDMS and is a chiral auxiliary that is used in asymmetric synthesis. The compound has a unique structure that makes it an ideal candidate for various applications in the field of organic chemistry.
Scientific Research Applications
1. As a Chiral Auxiliary in Organic Synthesis
(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate serves as a chiral auxiliary in organic synthesis. It has been utilized for its effectiveness in enantiomerically pure compound synthesis, such as 2-methyl-3-phenylpropanoic acid, through processes like benzylation of Zn-enolates. Moreover, this compound finds use in oxidative coupling reactions and dipeptide syntheses, showcasing its versatility in stereoselective transformations (Studer, Hintermann, & Seebach, 1995).
2. In Biosynthesis of Key Pharmaceutical Intermediates
The compound plays a critical role in the biosynthesis of key intermediates for the synthesis of statin drugs like atorvastatin and rosuvastatin. Notably, carbonyl reductase exhibits substantial activity towards a related compound, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, for synthesizing (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a vital intermediate. Innovative approaches involving mono and biphasic media have been explored to enhance the yield and efficiency of this biosynthesis process (Liu et al., 2018).
3. In Synthesis of Diverse Piperidine Derivatives
This compound is pivotal in the synthesis of diverse piperidine derivatives, which are essential in various chemical transformations. For instance, reactions involving tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone lead to the production of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These synthons are promising for the preparation of various piperidine derivatives, highlighting the compound's role in expanding the chemical repertoire for synthetic applications (Moskalenko & Boev, 2014).
properties
IUPAC Name |
tert-butyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZXPHIQZUYMOR-DTORHVGOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445383 |
Source
|
Record name | (3S,5R)-TERT-BUTYL 3,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate | |
CAS RN |
1152111-14-2, 129779-30-2 |
Source
|
Record name | (3S,5R)-TERT-BUTYL 3,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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